Methyl 2-acetyl-3-methylbutanoate CAS 51756-10-6 properties
Methyl 2-acetyl-3-methylbutanoate CAS 51756-10-6 properties
An In-depth Technical Guide to Methyl 2-acetyl-3-methylbutanoate (CAS 51756-10-6)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, synthesis, and characterization of Methyl 2-acetyl-3-methylbutanoate. As a versatile β-keto ester, this compound represents an important class of synthons whose unique chemical reactivity is pivotal in the construction of complex molecular architectures.
Compound Identification and Overview
Methyl 2-acetyl-3-methylbutanoate is a β-keto ester, a structural motif that imparts a rich and versatile reactivity profile. The presence of a ketone group beta to the ester functionality creates an acidic α-proton, making it a valuable nucleophile in various carbon-carbon bond-forming reactions. Its structure is foundational for creating more complex molecules, particularly within pharmaceutical and agrochemical research.[1][2][3]
The primary identifiers for this compound are cataloged below.
| Identifier | Value |
| CAS Number | 51756-10-6[4] |
| IUPAC Name | methyl 2-acetyl-3-methylbutanoate[4] |
| Synonyms | Methyl 2-isopropyl-3-oxobutanoate, Butanoic acid, 2-acetyl-3-methyl-, methyl ester[4] |
| Molecular Formula | C₈H₁₄O₃[4] |
| Molecular Weight | 158.19 g/mol [4] |
| Canonical SMILES | CC(C)C(C(=O)C)C(=O)OC[4] |
| InChI Key | DWMUXGFADNZQQV-UHFFFAOYSA-N[4] |
Physicochemical Properties
Experimental physicochemical data for Methyl 2-acetyl-3-methylbutanoate is not widely published. The data presented below is a combination of computed values from reliable databases and experimental data from the closely related analogue, ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9), for reference.
| Property | Value | Source/Comment |
| Molecular Weight | 158.19 g/mol | Computed[4] |
| XLogP3 | 1.3 | Computed[4] |
| Hydrogen Bond Donor Count | 0 | Computed[4] |
| Hydrogen Bond Acceptor Count | 3 | Computed[4] |
| Rotatable Bond Count | 4 | Computed[4] |
| Boiling Point | 82-85 °C (12 mmHg) | Data for ethyl ester analogue[5] |
| Density | 0.962 g/mL | Data for ethyl ester analogue[5] |
Synthesis and Reaction Chemistry
The most logical and established method for synthesizing β-keto esters like Methyl 2-acetyl-3-methylbutanoate is the Claisen Condensation .[1][6][7][8] This reaction involves the base-mediated condensation of two ester molecules, where one forms an enolate to act as a nucleophile, and the other serves as the electrophile.
Proposed Synthetic Pathway: Mixed Claisen Condensation
A mixed (or crossed) Claisen condensation is the ideal approach, reacting methyl 3-methylbutanoate (methyl isovalerate) with methyl acetate in the presence of a strong, non-nucleophilic base.[8][9]
Caption: Synthetic workflow via Mixed Claisen Condensation.
Causality of Experimental Choices: The mechanism begins with the deprotonation of the α-carbon of methyl acetate by a strong base like sodium methoxide (NaOMe) to form a nucleophilic enolate.[10] Methyl acetate is chosen as the enolate precursor because it has three α-protons and can self-condense, but in a mixed reaction, careful addition can favor the desired cross-condensation. Sodium methoxide is used as the base because it is the conjugate base of the methanol leaving group, preventing transesterification side reactions.[6][8] The reaction is driven to completion by the final deprotonation of the product, which has a more acidic α-proton (pKa ≈ 11) between the two carbonyl groups. A final acidic workup is required to neutralize the enolate and isolate the neutral β-keto ester product.[6][10]
Experimental Protocol: Synthesis
-
Preparation: To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium methoxide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl acetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir for an additional hour at 0 °C.
-
Condensation: Add methyl 3-methylbutanoate (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and quench by slowly adding 1M aqueous HCl until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Keto-Enol Tautomerism
A key characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to the compound's reactivity.
Caption: Keto-Enol tautomerism in β-keto esters.
Spectroscopic Analysis and Characterization
Characterization of Methyl 2-acetyl-3-methylbutanoate relies on standard spectroscopic techniques. While public spectral data is limited, the expected signals can be reliably predicted based on the molecular structure.[4]
Predicted Spectroscopic Data
| Technique | Expected Signals / Peaks |
| ¹H NMR | ~1.0 ppm (d, 6H): Two methyl groups of the isopropyl moiety. ~2.2 ppm (s, 3H): Methyl group of the acetyl moiety. ~2.5 ppm (m, 1H): Methine proton of the isopropyl moiety. ~3.6 ppm (d, 1H): Methine proton alpha to both carbonyls. ~3.7 ppm (s, 3H): Methyl group of the ester moiety. Note: A broad singlet for the enolic -OH may appear between 12-14 ppm. |
| ¹³C NMR | ~20-22 ppm: Isopropyl methyl carbons. ~30 ppm: Acetyl methyl carbon. ~32 ppm: Isopropyl methine carbon. ~52 ppm: Ester methoxy carbon. ~65 ppm: Alpha-carbon (between carbonyls). ~169 ppm: Ester carbonyl carbon. ~203 ppm: Ketone carbonyl carbon. |
| IR Spectroscopy | ~1745 cm⁻¹: C=O stretch (ester). ~1720 cm⁻¹: C=O stretch (ketone). ~2870-2960 cm⁻¹: C-H stretch (aliphatic). ~1150-1250 cm⁻¹: C-O stretch (ester). |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 158. Key Fragments: Loss of methoxy group (•OCH₃, m/z=127), loss of acetyl group (•COCH₃, m/z=115), McLafferty rearrangement products.[11][12] |
Analytical Workflow Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for confirming the purity and identity of the synthesized product.
Caption: Standard workflow for GC-MS analysis.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: The resulting chromatogram will indicate the purity of the sample by the presence of a single major peak. The mass spectrum of this peak should be compared against the predicted fragmentation pattern and molecular ion to confirm the compound's identity.
Applications in Research and Drug Development
While specific applications for Methyl 2-acetyl-3-methylbutanoate are not extensively documented, its role as a β-keto ester places it within a class of compounds of high synthetic value.[13][14] β-Keto esters are key intermediates in the synthesis of a wide array of more complex molecules, including various heterocyclic systems and pharmacologically active agents.[1][14]
-
Pharmaceutical Synthesis: They are foundational building blocks for creating anti-inflammatory drugs, analgesics, and other therapeutic agents.[1] The dual reactivity (electrophilic carbonyls and nucleophilic α-carbon) allows for sequential and controlled introduction of new functional groups.
-
Agrochemicals: This class of compounds is vital for synthesizing a range of pesticides and herbicides.[1][2]
-
Complex Molecule Synthesis: β-keto esters are precursors in reactions like the Hantzsch pyridine synthesis and can be readily transformed into other functional groups, making them versatile intermediates in multi-step total synthesis projects.[2][3]
Safety and Handling
-
GHS Classification (Anticipated):
-
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, and open flames.[19] Use only in a well-ventilated area or under a chemical fume hood.[20] Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[19]
-
Handling: Avoid breathing vapors or mist.[20] Avoid contact with skin and eyes.[20] Ground and bond containers when transferring material to prevent static discharge.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.[19]
-
References
-
Khaled, J. (2025, November 24). Beta Ketoester Synthesis: Preparation and Reactions. Prezi. Retrieved March 7, 2026, from [Link]
-
(2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-acetyl-3-methylbutanoate. PubChem. Retrieved March 7, 2026, from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2023, May 8). Recent advances in the transesterification of b-keto esters. CORA. Retrieved March 7, 2026, from [Link]
-
ethyl 2-acetyl-3-methylbutanoate. (2025, May 20). ChemSynthesis. Retrieved March 7, 2026, from [Link]
-
1H NMR Spectrum (1D, 300 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved March 7, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Simplified reaction scheme of methyl butanoate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Claisen condensation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.). UCLA Chemistry & Biochemistry. Retrieved March 7, 2026, from [Link]
-
The Claisen Condensation Reactions of Esters. (2019, September 3). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]
-
Safety Data Sheet - Methyl Acetoacetate. (n.d.). ChemDmart. Retrieved March 7, 2026, from [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
METHYLACETOACETATE. (n.d.). Sdfine. Retrieved March 7, 2026, from [Link]
-
PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 17). YouTube. Retrieved March 7, 2026, from [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved March 7, 2026, from [Link]
-
Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]
-
2-methylpropyl 3-methylbutanoate. (n.d.). Stenutz. Retrieved March 7, 2026, from [Link]
-
Ethyl 3-methyl butanoate (YMDB01334). (n.d.). Yeast Metabolome Database. Retrieved March 7, 2026, from [Link]
-
Showing Compound 2-Methylbutyl 3-methylbutanoate (FDB017248). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]
-
Showing Compound Methyl 3-methylbutanoate (FDB001325). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]
-
3-Methylbutanoic acid (YMDB01606). (n.d.). Yeast Metabolome Database. Retrieved March 7, 2026, from [Link]
-
Draw the mechanism for the reaction of 3-methylbutanoic acid and ... (n.d.). Pearson. Retrieved March 7, 2026, from [Link]
-
Showing Compound 2-Methylbutanoic acid (FDB008135). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]
Sources
- 1. prezi.com [prezi.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. DSpace [cora.ucc.ie]
- 4. Methyl 2-acetyl-3-methylbutanoate | C8H14O3 | CID 538774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemdmart.com [chemdmart.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. fishersci.com [fishersci.com]
